molecular formula C16H14ClNO2 B495918 N-[4-(allyloxy)phenyl]-4-chlorobenzamide

N-[4-(allyloxy)phenyl]-4-chlorobenzamide

Cat. No.: B495918
M. Wt: 287.74g/mol
InChI Key: KBAPLNYNDRARBB-UHFFFAOYSA-N
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Description

N-[4-(Allyloxy)phenyl]-4-chlorobenzamide (CAS: 880600-67-9) is a benzamide derivative characterized by a 4-chlorobenzoyl group attached to a para-substituted phenyl ring bearing an allyloxy moiety. Its molecular formula is C₁₆H₁₄ClNO₂, with an average molecular mass of 287.74 g/mol and a monoisotopic mass of 287.071306 g/mol . This compound is structurally related to pharmacologically active benzamides but lacks direct reports of biological activity in the provided evidence.

Properties

Molecular Formula

C16H14ClNO2

Molecular Weight

287.74g/mol

IUPAC Name

4-chloro-N-(4-prop-2-enoxyphenyl)benzamide

InChI

InChI=1S/C16H14ClNO2/c1-2-11-20-15-9-7-14(8-10-15)18-16(19)12-3-5-13(17)6-4-12/h2-10H,1,11H2,(H,18,19)

InChI Key

KBAPLNYNDRARBB-UHFFFAOYSA-N

SMILES

C=CCOC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)Cl

Canonical SMILES

C=CCOC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Benzamide Derivatives

Structural Modifications and Physicochemical Properties

The following table summarizes key structural analogues and their properties:

Compound Name Substituents on Benzamide Molecular Weight (g/mol) Key Properties/Activities Reference
N-[4-(Allyloxy)phenyl]-4-chlorobenzamide 4-Cl; para-allyloxy phenyl 287.74 Reactive allyl group; uncharacterized bioactivity
N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide 2-OMe; 4-Me; 4-Cl phenyl 289.75 Fluorescent properties (λexem = 320/430 nm)
N-(4-Phenyl-1,3-thiazol-2-yl)-4-chlorobenzamide 4-Cl; thiazole-linked phenyl 318.79 Anti-inflammatory (62% inhibition at 50 mg/kg)
N-(4-(tert-Butyl)phenyl)-4-chlorobenzamide 4-Cl; para-tert-butyl phenyl 317.82 Enhanced lipophilicity (logP ~4.2)
4-Chloro-N-(2-methoxyphenyl)benzamide 4-Cl; ortho-OMe phenyl 275.73 Crystalline (monoclinic P2₁/c) with strong N–H···O hydrogen bonds
4-Chloro-N-[4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]benzamide 4-Cl; thiazolidinone moiety 332.83 Potential enzyme inhibition (unconfirmed)

Key Findings

Substituent Effects on Reactivity and Stability
  • Electron-Withdrawing vs. In contrast, methoxy or methyl groups (electron-donating) may increase solubility or fluorescence, as seen in N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide .
Spectroscopic Properties

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